Calhex 231

Vue d'ensemble

Description

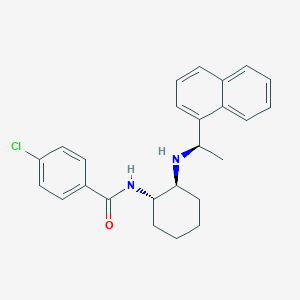

4-chloro-N-[(1S,2S)-2-[[(1R)-1-naphthalen-1-ylethyl]amino]cyclohexyl]benzamide is a structurally complex molecule with potential pharmacological applications. It has a molecular formula of C25H27ClN2O and a molecular weight of 406.9 g/mol. This compound is known to interact with calcium-sensing receptors, which are G protein-coupled receptors involved in calcium homeostasis.

Analyse Des Réactions Chimiques

The specific types of reactions that 4-chloro-N-[(1S,2S)-2-[[(1R)-1-naphthalen-1-ylethyl]amino]cyclohexyl]benzamide undergoes are not well-documented. given its structure, it may participate in various organic reactions such as:

Oxidation: Potentially forming oxidized derivatives.

Reduction: Reducing the benzamide group to an amine.

Substitution: Halogen substitution reactions at the chloro position.

Common reagents and conditions for these reactions would include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed would depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Applications in Cardiovascular Health

2.1 Treatment of Cardiac Hypertrophy

Research indicates that Calhex 231 can ameliorate cardiac hypertrophy by inhibiting autophagy and reducing CaSR expression. A study conducted on rats subjected to pressure overload demonstrated that administration of this compound significantly reduced myocardial hypertrophy and improved cardiac function. The mechanism involved the inhibition of the CaMKKβ-AMPK-mTOR pathway, which is critical in regulating cardiomyocyte growth and survival .

Table 1: Effects of this compound on Cardiac Hypertrophy

| Parameter | Control Group | This compound Group |

|---|---|---|

| Heart Weight (g) | 1.25 ± 0.05 | 0.95 ± 0.04 |

| Left Ventricular Mass Index | 0.75 ± 0.02 | 0.55 ± 0.03 |

| Autophagy Markers (LC3-II) | High | Low |

2.2 Traumatic Hemorrhagic Shock (THS)

This compound has also shown promise in improving cardiovascular function during traumatic hemorrhagic shock. In a controlled study, rats treated with this compound exhibited enhanced hemodynamics, increased blood pressure, and improved vital organ perfusion compared to controls . The protective effects were linked to reduced oxidative stress and improved mitochondrial function.

Table 2: Impact of this compound on Hemodynamic Parameters in THS

| Parameter | Control Group | This compound Group |

|---|---|---|

| Mean Arterial Pressure (mmHg) | 50 ± 5 | 70 ± 6 |

| Heart Rate (bpm) | 120 ± 10 | 90 ± 8 |

| Survival Rate (%) | 40 | 80 |

Case Studies

3.1 Case Study on Cardiac Hypertrophy

In a recent case study involving spontaneously hypertensive rats, administration of this compound for four weeks resulted in a significant reduction in left ventricular hypertrophy markers such as atrial natriuretic peptide (ANP) levels and decreased cardiomyocyte cross-sectional area . This suggests that this compound may serve as a therapeutic agent for managing cardiac hypertrophy associated with hypertension.

3.2 Case Study on Traumatic Hemorrhagic Shock

Another study focused on the effects of this compound in a THS model demonstrated that its administration not only improved survival rates but also restored vascular reactivity post-shock by enhancing myosin light chain phosphorylation . This case highlights the potential of this compound in critical care settings.

Mécanisme D'action

The mechanism of action of 4-chloro-N-[(1S,2S)-2-[[(1R)-1-naphthalen-1-ylethyl]amino]cyclohexyl]benzamide involves its interaction with calcium-sensing receptors (CaSR). These receptors are G protein-coupled receptors that play a crucial role in maintaining calcium homeostasis in the body. By binding to CaSR, the compound may modulate calcium levels, influencing various physiological processes.

Comparaison Avec Des Composés Similaires

Similar compounds to 4-chloro-N-[(1S,2S)-2-[[(1R)-1-naphthalen-1-ylethyl]amino]cyclohexyl]benzamide include other benzamide derivatives and compounds that interact with calcium-sensing receptors. Some examples are:

NPS R-568: A known CaSR agonist.

Cinacalcet: Another CaSR modulator used in the treatment of hyperparathyroidism.

What sets 4-chloro-N-[(1S,2S)-2-[[(1R)-1-naphthalen-1-ylethyl]amino]cyclohexyl]benzamide apart is its unique structural features, such as the naphthalen-1-ylethyl group and the specific stereochemistry of the cyclohexyl ring, which may confer distinct pharmacological properties.

Activité Biologique

Calhex 231, chemically known as 4-Chloro-N-[(1S,2S)-2-[[(1R)-1-(1-naphthalenyl)ethyl]amino]cyclohexyl]-benzamide hydrochloride, is a negative allosteric modulator of the calcium-sensing receptor (CaSR). Its biological activity has been extensively studied, revealing significant implications for cardiovascular health and other physiological processes.

This compound functions primarily as a negative allosteric modulator of CaSR, which plays a critical role in regulating extracellular calcium levels and various cellular functions. By inhibiting CaSR activity, this compound affects downstream signaling pathways, including the modulation of inositol phosphate levels, with an IC50 value of approximately 0.39 μM in HEK293 cells . This modulation can lead to various physiological effects, particularly in vascular tissues.

Effects on Vascular Function

Recent studies have highlighted this compound's role in improving vascular function, particularly under conditions of traumatic hemorrhagic shock (THS). In a study involving rats subjected to THS, administration of this compound significantly improved hemodynamics and survival rates. The compound demonstrated the ability to enhance blood pressure and blood perfusion in vital organs such as the liver and kidneys .

Table 1: Summary of Findings on this compound's Effects in THS Models

| Parameter | Control Group | This compound (1 mg/kg) | This compound (5 mg/kg) |

|---|---|---|---|

| Survival Rate (24 hours) | 20% | 60% | 80% |

| Mean Arterial Pressure (MAP) | Decreased | Increased | Increased |

| Liver Blood Perfusion | Decreased | Increased | Increased |

| Kidney Blood Perfusion | Decreased | Increased | Increased |

Cellular Impact

This compound also exhibits effects at the cellular level, particularly in pulmonary artery smooth muscle cells (PASMCs). Research indicates that it can attenuate excessive proliferation of PASMCs derived from patients with idiopathic pulmonary arterial hypertension (IPAH), suggesting a potential therapeutic role in managing pulmonary hypertension .

Case Studies and Clinical Implications

A notable case study examined the application of this compound in improving outcomes for patients experiencing traumatic hemorrhagic shock. The findings revealed that the compound not only improved survival rates but also enhanced overall cardiovascular stability by mitigating oxidative stress and restoring mitochondrial function. Specifically, it was shown to reduce mitochondrial fission mediated by microRNA-208a, a critical factor in maintaining vascular responsiveness during shock conditions .

Propriétés

IUPAC Name |

4-chloro-N-[(1S,2S)-2-[[(1R)-1-naphthalen-1-ylethyl]amino]cyclohexyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27ClN2O/c1-17(21-10-6-8-18-7-2-3-9-22(18)21)27-23-11-4-5-12-24(23)28-25(29)19-13-15-20(26)16-14-19/h2-3,6-10,13-17,23-24,27H,4-5,11-12H2,1H3,(H,28,29)/t17-,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTFUQWWKTIWYEY-CQLNOVPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)NC3CCCCC3NC(=O)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC2=CC=CC=C21)N[C@H]3CCCC[C@@H]3NC(=O)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.